

Spectral Data Analysis of 2-Bromoethyl Propanoate: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromoethyl propanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-bromoethyl propanoate**, a key chemical intermediate. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectral Data Summary

The following tables summarize the predicted spectral data for **2-bromoethyl propanoate**. This data has been generated using computational models and should be considered as a reference. Experimental verification is recommended for precise characterization.

Table 1: Predicted ^1H NMR Data for **2-Bromoethyl Propanoate** (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.35	Triplet	2H	6.0	-O-CH ₂ -CH ₂ -Br
3.50	Triplet	2H	6.0	-O-CH ₂ -CH ₂ -Br
2.34	Quartet	2H	7.5	CH ₃ -CH ₂ -C(O)-
1.15	Triplet	3H	7.5	CH ₃ -CH ₂ -C(O)-

Table 2: Predicted ¹³C NMR Data for **2-Bromoethyl Propanoate** (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppm	Assignment
173.5	C=O
64.0	-O-CH ₂ -
28.5	-CH ₂ -Br
27.5	-CH ₂ -C(O)-
9.0	CH ₃ -

Table 3: Predicted IR Spectroscopy Data for **2-Bromoethyl Propanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2880	Medium-Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1250-1050	Strong	C-O stretch (ester)
650	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (EI) Data for **2-Bromoethyl Propanoate**

m/z	Relative Intensity (%)	Proposed Fragment
180/182	5	$[M]^+$ (Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$)
107/109	20	$[\text{CH}_2\text{CH}_2\text{Br}]^+$
73	100	$[\text{CH}_3\text{CH}_2\text{CO}]^+$ (Base Peak)
57	80	$[\text{CH}_3\text{CH}_2]^+$
29	40	$[\text{CH}_2\text{CH}_3]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like **2-bromoethyl propanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-bromoethyl propanoate** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise

ratio.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of liquid **2-bromoethyl propanoate** between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty salt plates or the clean ATR crystal.
 - Record the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

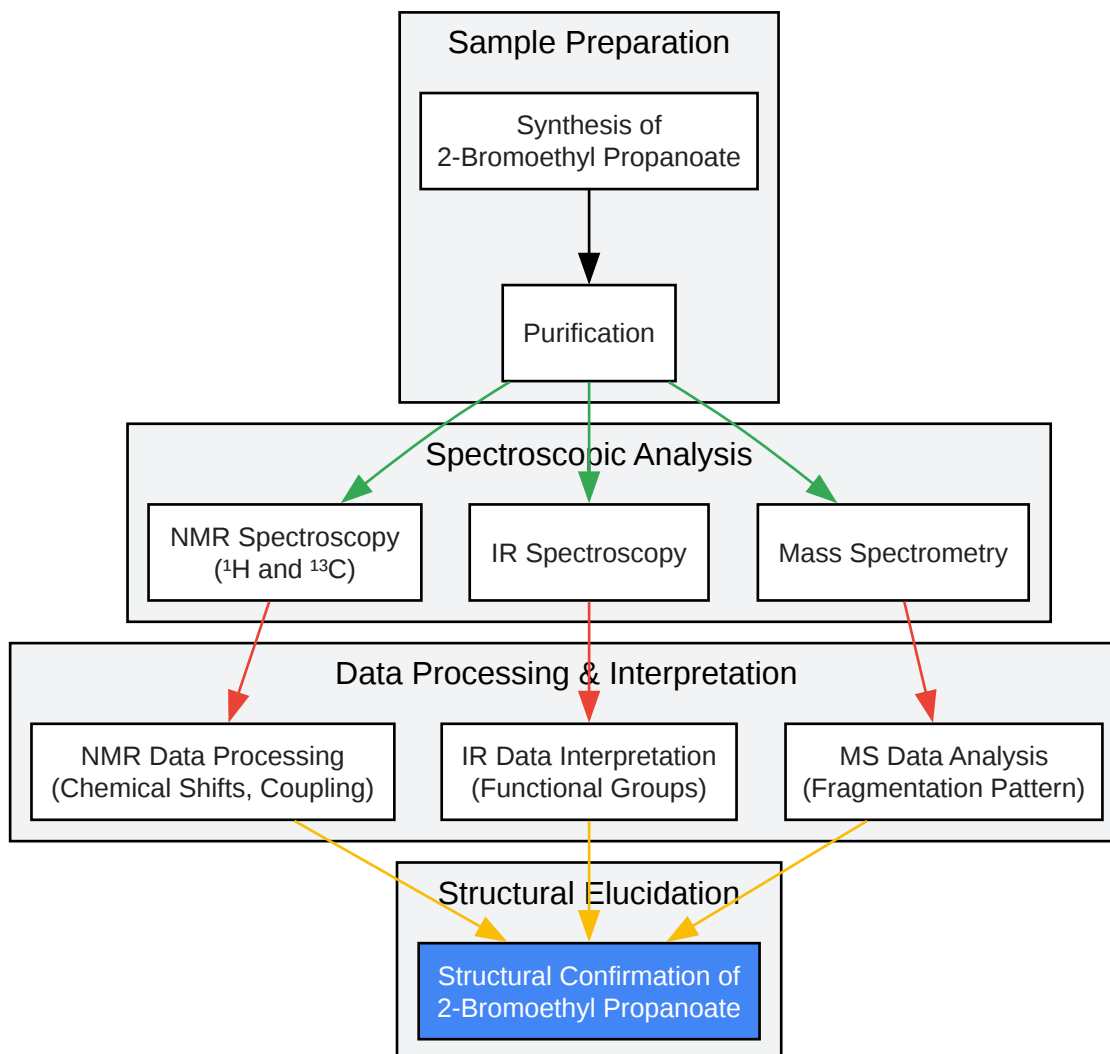
- Sample Introduction: Introduce a dilute solution of **2-bromoethyl propanoate** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample into the GC, where it will be vaporized and separated before entering the mass spectrometer.

- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for volatile compounds.
- Data Acquisition:
 - Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV in EI) to induce ionization and fragmentation.
 - Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
 - Detection: Detect the ions to generate the mass spectrum.
- Data Processing: The instrument software will plot the relative abundance of each ion as a function of its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

General Workflow for Spectral Analysis of 2-Bromoethyl Propanoate



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Caption: Workflow for the synthesis, purification, and spectral characterization of **2-Bromoethyl propanoate**.

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